beta-Aflatrem

Description

Classification and Structural Diversity of Fungal Indole-Diterpenoids

The structural diversity of fungal indole-diterpenoids is extensive, with over 200 distinct compounds identified to date. nih.govresearchgate.net This diversity stems from various modifications to the shared biosynthetic core. nih.gov IDTs can be broadly categorized into two main structural types: paspaline-type and non-paspaline-type. nih.govresearchgate.net

Paspaline-type IDTs are the most common, accounting for over 70% of known compounds. researchgate.net They are characterized by a hexacyclic core skeleton, exemplified by the parent compound, paspaline (B1678556). researchgate.net This category includes several well-known series of mycotoxins such as the aflatrems, janthitrems, lolitrems, paspalitrems, and penitrems. mdpi.comnih.gov

Non-paspaline-type IDTs lack the complete six-ring structure of paspaline and are further subdivided based on their unique structural features. Notable examples include the nodulisporic acids, which feature a caproic acid attached to the E ring, and the emindole series (e.g., emindole SB, emindole DA). researchgate.net

The immense structural variety is achieved through diverse enzymatic modifications, including prenylation, hydroxylation, epoxidation, and complex ring rearrangements. asm.org This leads to a wide range of intricate molecular architectures. mdpi.com

Table 1: Major Classes of Fungal Indole-Diterpenoids

| Classification Type | Sub-Class/Series | Key Structural Feature | Example Compound(s) |

|---|---|---|---|

| Paspaline-Type | Paspaline/Paxilline (B40905) | Core hexacyclic skeleton | Paspaline, Paxilline |

| Aflatrem (B161629) | Paspalinine (B161483) core with an added isopentenyl group | Aflatrem, beta-Aflatrem | |

| Penitrem | Complex polycyclic structures | Penitrem A | |

| Lolitrem | Contains a central di-ether linkage | Lolitrem B | |

| Non-Paspaline-Type | Nodulisporic Acid | D-ring opened structure with a side chain | Nodulisporic Acid A |

| Emindole | Varied ring systems, distinct from paspaline core | Emindole SB, Emindole DA |

Overview of this compound as an Indole-Diterpenoid Isomer

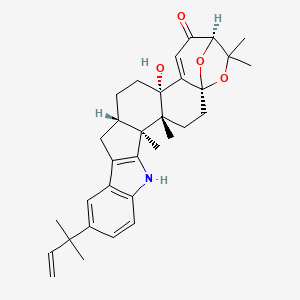

This compound is a paspaline-type indole-diterpenoid produced by the fungus Aspergillus flavus. nih.govasm.org It is a structural isomer of aflatrem, another mycotoxin produced by the same organism. asm.org Both compounds share a paspaline-like core structure that has been further modified. asm.org

The key structural difference between aflatrem and its isomer, this compound, lies in the position of a reversed isopentenyl group attached to the indole (B1671886) ring. nih.gov In aflatrem, this group is attached at position C-20, whereas in this compound, it is located at position C-21. nih.gov This subtle difference in the point of attachment distinguishes the two isomers. Both molecules are derived biosynthetically from paspalinine, which is itself an intermediate derived from the core IDT pathway. nih.govasm.org

Table 2: Comparison of this compound and Aflatrem

| Feature | This compound | Aflatrem |

|---|---|---|

| Chemical Formula | C₃₂H₃₉NO₄ | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.667 g/mol | 501.667 g/mol |

| Producing Organism | Aspergillus flavus | Aspergillus flavus |

| Classification | Paspaline-type Indole-Diterpenoid | Paspaline-type Indole-Diterpenoid |

| Distinguishing Feature | Isopentenyl group attached at C-21 of the indole ring. nih.gov | Isopentenyl group attached at C-20 of the indole ring. nih.gov |

Historical Context of Indole-Diterpenoid Discovery in Fungal Research

The scientific investigation into indole-diterpenoids spans more than half a century, with new structures continually being discovered. kib.ac.cnnih.gov The timeline of discovery highlights a progressive understanding of the structural complexity and biosynthetic origins of these fungal metabolites.

Early work in the mid-20th century led to the isolation of the first examples of this class. Emindole SB was isolated from Claviceps paspali in 1966. researchgate.net This was followed by the discovery of other significant compounds, such as paspalitrem A from the same fungus in 1977, which was identified as a toxin capable of causing muscle tremors. researchgate.net

A crucial breakthrough in understanding the biosynthesis of these compounds occurred in 1983, when isotope labeling experiments clarified that the indole portion of the molecule was derived from a tryptophan precursor, indole-3-glycerol phosphate (B84403) (IGP). nih.govresearchgate.net Throughout the 1980s, research accelerated with the characterization of numerous other IDTs, including aflavinine in 1980, the emindole DA and DB series in 1988, and tubingensin A in 1989. nih.govnih.gov The identification of aflatrem and this compound from Aspergillus flavus added to the growing list of tremorgenic IDTs. nih.govresearchgate.net These discoveries, made through meticulous isolation and structural elucidation techniques, have laid the groundwork for modern genomic and biosynthetic studies aimed at uncovering new IDT structures and their functions. asm.org

Table 3: Timeline of Key Discoveries in Indole-Diterpenoid Research

| Year | Discovery | Significance |

|---|---|---|

| 1966 | Isolation of Emindole SB. researchgate.net | One of the early identified members of the non-paspaline-type IDTs. |

| 1977 | Discovery of Paspalitrem A. researchgate.net | Identified as a tremor-inducing toxin, highlighting the biological activity of IDTs. |

| 1980 | Characterization of Aflavinine. nih.gov | Revealed an unusual structural framework within the non-paspaline class. |

| 1983 | Clarification of the indole ring's biosynthetic origin. nih.govresearchgate.net | A fundamental discovery confirming the link to the tryptophan pathway. |

| 1988 | Report on Emindole DA and DB structures. nih.gov | Expanded the known diversity of the emindole series of IDTs. |

| 1989 | Isolation of Tubingensin A. nih.gov | Added to the growing number of IDTs with identified biological activities. |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMXSHAELZXSPO-SDPXOEJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144446-23-1 | |

| Record name | beta-Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fungal Producers and Ecological Niche of Beta Aflatrem

Primary Fungal Species Associated with Beta-Aflatrem Production

Aspergillus flavus, a saprophytic fungus found in soil worldwide, is a primary producer of this compound. researchgate.netjst.go.jp This fungus can survive on decaying organic matter and is a known contaminant of agricultural crops like maize, peanuts, and cottonseed. jst.go.jp Strains of A. flavus are complex and can be categorized into two main groups based on the size of the sclerotia they produce: L strains with sclerotia larger than 400 μm and S strains with sclerotia smaller than 400 μm. wikipedia.org Both L and S strains are capable of producing aflatoxins B1 and B2, while some S strains also produce aflatoxins G1 and G2. wikipedia.org

This compound has been specifically isolated from the sclerotia of A. flavus. nih.govmedchemexpress.com Sclerotia are hardened fungal structures that enable survival in harsh environmental conditions. nih.govjst.go.jp The production of this compound is linked to the development of these sclerotia. nih.gov For instance, A. flavus strain NRRL6541 is known to consistently produce both aflatrem (B161629) and β-aflatrem. asm.org The fungus has been isolated from various environments, including agricultural fields and stored grains. jst.go.jpwikipedia.org

Beyond terrestrial environments, this compound has also been identified in fungi isolated from marine ecosystems. mdpi.comresearchgate.net A notable example is the isolation of this compound from the marine-derived fungus Aspergillus flavus OUCMDZ-2205. researchgate.netchemfaces.comnih.gov This particular strain was obtained from a marine prawn, Penaeus vannamei. researchgate.netnih.gov The discovery of this compound and other bioactive compounds from marine fungi highlights the chemical diversity and potential of these organisms as sources of novel natural products. mdpi.comnih.govajol.info Research has also identified a new indole-diterpenoid, (2R,4bR,6aS,12bS,12cS,14aS)-4b-deoxy-β-aflatrem, from this same marine-derived A. flavus strain, which exhibited antibacterial properties. frontiersin.orgnih.gov

Aspergillus flavus Strains and Their Environmental Isolation

Biosynthesis Inducing Conditions and Cultivation Strategies in Research

The production of this compound by Aspergillus flavus is influenced by various genetic and environmental factors. jst.go.jpmdpi.com In laboratory settings, specific cultivation conditions are employed to induce and study the biosynthesis of this compound. For aflatrem production, A. flavus can be initially grown in a seed culture medium like YEPGA (yeast extract, peptone, glucose, agar) at 30°C with agitation. nih.gov Subsequently, this seed culture is transferred to a specialized aflatrem production medium containing mannitol, yeast extract, and various mineral salts, and incubated in the dark at around 29-30°C without shaking. asm.orgnih.gov

Several regulatory genes have been identified that play a crucial role in the biosynthesis of aflatrem. The veA gene, a global regulator in A. flavus, is necessary for the production of aflatrem, cyclopiazonic acid, and aflatoxins, as well as for the formation of sclerotia. nih.govmdpi.comnih.gov Deletion of veA leads to the loss of aflatrem biosynthesis. asm.org Another regulator, laeA, also positively influences the production of aflatrem and other secondary metabolites. asm.org Furthermore, transcription factors such as nsdC and the homeobox gene hbx1 have been shown to be required for aflatrem production. jst.go.jpjst.go.jp Environmental cues such as temperature and water activity also impact the expression of genes involved in secondary metabolite production, including those for aflatrem. jst.go.jp

The biosynthetic gene cluster for aflatrem in A. flavus is located at two separate loci, ATM1 and ATM2. asm.orgresearchgate.net The expression of genes within these clusters, such as atmG, atmC, and atmM at the ATM1 locus, increases with the onset of aflatrem production. asm.orgnih.gov

Ecological Role of this compound in Fungal Interactions

Secondary metabolites produced by fungi are believed to serve various ecological functions, including defense, communication, and developmental regulation. nih.govjst.go.jp

This compound is notably found within the sclerotia of Aspergillus flavus. nih.govacs.org Sclerotia are durable, overwintering structures that are vital for the fungus's survival and serve as the primary inoculum source in some cases. nih.govjst.go.jp The accumulation of secondary metabolites like this compound within these structures suggests a protective role. nih.gov The production of this compound is co-regulated with sclerotial development, with key regulatory genes like veA controlling both processes. nih.govnih.gov The gene aswA has been shown to affect the production of sclerotia and associated secondary metabolites, including aflatrem. jst.go.jp This connection implies that this compound is an integral part of the chemical arsenal (B13267) that protects these important survival structures. nih.gov

A significant ecological role proposed for this compound is as a defense mechanism against insects. nih.govresearchgate.net Research has demonstrated that this compound possesses anti-insectan properties. jst.go.jpjst.go.jpmedchemexpress.com Specifically, it has shown significant activity against the corn earworm, Helicoverpa zea, in feeding studies. nih.gov This anti-feedant or anti-insectan activity is thought to increase the survival of fungal sclerotia in the field by deterring predation from fungivorous insects. jst.go.jpdntb.gov.uacapes.gov.br By protecting the sclerotia, this compound helps ensure the eventual germination and dissemination of the fungus. jst.go.jp While aflatrem is known for its tremorgenic effects in mammals, this compound's primary recognized ecological function appears to be as an insect repellent. nih.govoup.comechemi.com

Genetics and Biosynthesis of Beta Aflatrem

Genomic Organization of Beta-Aflatrem Biosynthesis Gene Clusters (BGCs)

The genetic instructions for this compound synthesis are not found in a single location within the fungal genome. Instead, they are distributed across discrete gene clusters, a common feature in the biosynthesis of many fungal secondary metabolites.

Identification and Characterization of Discrete Loci (e.g., ATM1 and ATM2)

Research has identified two distinct gene loci, designated ATM1 and ATM2, that are essential for aflatrem (B161629) biosynthesis in Aspergillus flavus and the closely related Aspergillus oryzae. researchgate.netasm.orgnih.gov The ATM1 locus is situated near the telomere of chromosome 5, while the ATM2 locus is located in a more central position on chromosome 7. researchgate.netasm.org This separation of the biosynthetic genes into two unlinked clusters is a notable feature of the aflatrem pathway. The coordinated expression of genes across these two separate loci is crucial for the production of aflatrem and its isomer, this compound. jst.go.jp

Gene Content and Organization within Identified Clusters

The ATM1 and ATM2 loci house a collection of genes encoding the enzymes required for this compound synthesis. The ATM1 cluster contains three key genes: atmG, atmC, and atmM. researchgate.netasm.org The larger ATM2 cluster is composed of five genes: atmD, atmQ, atmB, atmA, and atmP. researchgate.netasm.org The transcriptional direction and arrangement of these genes within each cluster have been mapped, revealing a coordinated system for gene expression. researchgate.net For instance, transcript analysis has shown that the expression of these genes increases with the onset of aflatrem production. researchgate.netasm.org

Below is a table detailing the genes within the ATM1 and ATM2 clusters and their putative functions in this compound biosynthesis.

| Gene | Locus | Putative Function |

| atmG | ATM1 | Geranylgeranyl pyrophosphate (GGPP) synthase |

| atmC | ATM1 | Prenyltransferase |

| atmM | ATM1 | FAD-dependent monooxygenase |

| atmD | ATM2 | Aromatic prenyltransferase |

| atmQ | ATM2 | Cytochrome P450 monooxygenase |

| atmB | ATM2 | Membrane protein (function not fully elucidated) |

| atmA | ATM2 | Membrane protein (function not fully elucidated) |

| atmP | ATM2 | Cytochrome P450 monooxygenase |

This table is based on data from multiple sources. researchgate.netasm.orgfrontiersin.org

Comparative Genomics with Related Indole-Diterpenoid Pathways

The organization and gene content of the aflatrem BGCs show notable similarities to other indole-diterpenoid biosynthetic pathways, particularly the paxilline (B40905) pathway in Penicillium paxilli. researchgate.netjst.go.jpasm.org Paxilline is a structural precursor to aflatrem, and the genes involved in its synthesis (pax genes) are orthologs of the atm genes. asm.orgasm.org For example, atmG, atmM, and atmC in the ATM1 cluster are homologous to paxG, paxM, and paxC, respectively. asm.orgasm.orgnih.gov Similarly, genes in the ATM2 cluster have orthologs in the paxilline pathway. asm.org

This comparative genomic analysis has been instrumental in elucidating the function of the atm genes. jst.go.jp For instance, the function of AtmP and AtmQ was confirmed by expressing them in P. paxilli mutants that were unable to produce paxilline. researchgate.netasm.org This experiment demonstrated that AtmP is a functional homolog of PaxP, and that AtmQ can utilize a paxilline intermediate to produce compounds specific to the aflatrem pathway. researchgate.netasm.org These findings highlight a common evolutionary origin and a modular nature of gene clusters for indole-diterpene biosynthesis across different fungal species. mdpi.com

Enzymatic Cascade and Intermediates in this compound Biosynthesis

The synthesis of this compound is a multi-step process involving a series of enzymatic reactions that build upon a common precursor.

Initial Prenylation Steps and Precursor Utilization

The biosynthesis of this compound begins with the formation of geranylgeranyl pyrophosphate (GGPP), a common precursor for many terpenes. asm.orgfrontiersin.org This reaction is catalyzed by the GGPP synthase enzyme, encoded by the atmG gene. asm.orgfrontiersin.org Subsequently, a prenyltransferase, encoded by atmC, catalyzes the attachment of the GGPP molecule to an indole-containing substrate, likely derived from tryptophan. uniprot.org This initial prenylation step is a crucial entry point into the indole-diterpenoid pathway. uniprot.org The resulting intermediate is then further modified to form paspaline (B1678556), the first stable indole-diterpene in the pathway. asm.orgfrontiersin.org The enzyme AtmD, an aromatic prenyltransferase, is responsible for a subsequent prenylation step that adds a dimethylallyl group to the indole (B1671886) ring of a later intermediate, paspalinine (B161483), to form aflatrem. uniprot.orgresearchgate.netnih.gov

Key Oxidative and Cyclization Reactions

Following the initial prenylation, the pathway involves a series of oxidative and cyclization reactions to form the complex polycyclic structure of this compound. These reactions are primarily catalyzed by monooxygenases and cytochrome P450 enzymes. researchgate.netasm.orguniprot.org The atmM gene in the ATM1 cluster encodes an FAD-dependent monooxygenase that is involved in the early steps of the pathway, leading to the formation of paspaline. asm.orgnih.gov

The later, more specific steps of the pathway are catalyzed by cytochrome P450 monooxygenases encoded by the ATM2 cluster. uniprot.org AtmP, a cytochrome P450 enzyme, converts paspaline to 13-desoxypaxilline. uniprot.org Subsequently, another cytochrome P450 enzyme, AtmQ, carries out two successive oxidation reactions. It first converts 13-desoxypaxilline to paspalicine (B76017) and then to paspalinine. researchgate.netasm.orguniprot.org It is the action of these P450 enzymes that introduces key structural features that distinguish aflatrem from its precursor, paxilline. asm.org The final cyclization and modification steps leading to the formation of the this compound isomer are also believed to be enzyme-catalyzed, although the precise mechanisms are still under investigation.

Identification and Role of Pathway Intermediates (e.g., Paspaline, Paspalinine, 13-desoxypaxilline)

The biosynthesis of this compound proceeds through several key intermediates, with paspaline being the foundational molecule for a large family of indole-diterpenes. asm.orgnih.gov The pathway shares its initial steps with that of other related mycotoxins, such as paxilline. asm.org

Key intermediates in the this compound biosynthetic pathway include:

Paspaline : This is the first stable indole-diterpene intermediate in the pathway. asm.orgnih.gov It serves as the precursor for a wide range of more complex indole-diterpenes. asm.orgmdpi.com The synthesis of paspaline itself is a multi-step process requiring the products of several genes, including atmM, which is a functional homolog of paxM from the paxilline pathway. asm.orgnih.gov

13-desoxypaxilline : Following the formation of paspaline, the cytochrome P450 monooxygenase AtmP, a functional homolog of PaxP, catalyzes the conversion of paspaline to 13-desoxypaxilline. asm.orgnih.gov Deletion of the corresponding gene in the paxilline pathway, paxP, leads to the accumulation of paspaline. google.com

Paspalinine : This intermediate is formed from 13-desoxypaxilline through the action of the enzyme AtmQ. asm.orgresearchgate.net AtmQ is a crucial enzyme that introduces an acetal (B89532) group on the diterpene skeleton, a characteristic feature of aflatrem. asm.org It utilizes 13-desoxypaxilline as a substrate to create pathway-specific intermediates, including paspalinine. asm.orgresearchgate.net Paspalinine is then the direct precursor for the final prenylation step that yields aflatrem and this compound. nih.govnih.gov

The identification of these intermediates has been achieved through a combination of genetic and biochemical approaches, including the heterologous expression of A. flavus genes in Penicillium paxilli mutants blocked at specific steps of the paxilline pathway. asm.orgresearchgate.net For instance, transferring atmP and atmQ into P. paxilli mutants that accumulate paspaline and 13-desoxypaxilline, respectively, confirmed the function of the encoded enzymes. asm.orgnih.gov

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Precursor | Enzyme | Function in Pathway |

|---|---|---|---|

| Paspaline | Indole-3-glycerol phosphate (B84403) and Geranylgeranyl diphosphate (B83284) | AtmG, AtmC, AtmM | First stable indole-diterpene intermediate. asm.orgnih.gov |

| 13-desoxypaxilline | Paspaline | AtmP | Intermediate leading to paspalinine. asm.orgnih.gov |

| Paspalinine | 13-desoxypaxilline | AtmQ | Direct precursor to aflatrem and this compound. asm.orgresearchgate.netnih.gov |

| This compound | Paspalinine | AtmD | Final product, formed by reverse prenylation at the C-21 position. nih.govnih.gov |

Regiospecificity and Prenylation Mode Specificities of Biosynthetic Enzymes

The final step in the biosynthesis of this compound is a prenylation reaction catalyzed by the enzyme AtmD. nih.govnih.gov This enzyme exhibits remarkable regiospecificity and specificity in its mode of prenylation, which are crucial for the formation of the final product.

AtmD is a dimethylallyltranstransferase that utilizes dimethylallyl diphosphate (DMAPP) as a prenyl donor. nih.govnih.gov It catalyzes the reverse monoprenylation of paspalinine at either the C-20 or C-21 position of the indole ring, yielding aflatrem and this compound, respectively. nih.govnih.govnih.gov This reverse prenylation is a key characteristic that distinguishes the aflatrem family from other indole-diterpenes. nih.gov

Interestingly, studies have shown that AtmD can also accept other indole-diterpene intermediates as substrates, such as paxilline and paspaline, demonstrating a degree of substrate promiscuity. nih.govnih.gov When paxilline is the substrate, AtmD also catalyzes a reverse prenylation at the C-20 or C-21 positions. nih.gov However, with paspaline as the substrate, AtmD performs a regular monoprenylation at the C-21 or C-22 positions. nih.govnih.gov This highlights the ability of fungal indole diterpene prenyltransferases to alter their position and mode of prenylation depending on the substrate. nih.gov

In contrast, the enzyme PaxD from the paxilline biosynthetic pathway in P. paxilli catalyzes a stepwise regular-type diprenylation at the C-21 and C-22 positions of paxilline. nih.govnih.gov The amino acid identity between AtmD and PaxD is only 32%, which likely accounts for their different catalytic functions. nih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, involving both global transcriptional regulators and responses to environmental cues.

Role of Global Transcriptional Regulators (e.g., VeA, LaeA, nsdC)

The biosynthesis of many fungal secondary metabolites is controlled by a complex regulatory network that includes global regulators. In Aspergillus species, the velvet complex, composed of VeA, LaeA, and VelB, is a key player in coordinating secondary metabolism with development.

VeA : Studies have shown that VeA influences the expression of numerous secondary metabolite gene clusters in A. flavus. asm.orgnih.gov While a direct link to the atm gene cluster has been explored, the precise regulatory role of VeA on this compound production is an area of ongoing research. asm.org

LaeA : LaeA is a methyltransferase that acts as a global regulator of secondary metabolism. While its role is well-established for other mycotoxins, its specific impact on the atm gene cluster and this compound production requires further investigation.

nsdC : The transcription factor nsdC has been shown to affect the production of aflatrem in A. flavus. jst.go.jp Inactivation of nsdC resulted in a decrease in aflatrem production, indicating its role as a positive regulator of the biosynthetic pathway. jst.go.jp

Influence of Environmental and Cellular Stress Factors (e.g., Oxidative Stress)

The production of secondary metabolites in fungi is often a response to environmental or cellular stress. Oxidative stress, in particular, has been shown to influence the expression of various biosynthetic gene clusters in A. flavus.

Heatmaps of gene expression under increasing oxidative stress have shown that the expression of aflatrem biosynthetic genes is altered in response to these conditions. researchgate.net This suggests that this compound production may be part of the fungus's defense mechanism against oxidative damage. The regulation of the atm gene cluster under different stress conditions is a complex process that is not yet fully understood.

Transcriptional Profiling and Gene Expression Dynamics during Production

Transcriptional analysis of the atm gene cluster has provided insights into the timing of this compound production. Reverse transcriptase PCR (RT-PCR) experiments have demonstrated that the transcript levels of the atm genes increase concurrently with the onset of aflatrem production. asm.orgresearchgate.netresearchgate.net

The genes for aflatrem biosynthesis are located at two separate loci in the A. flavus genome. asm.orgresearchgate.net The first locus, ATM1, is on chromosome 5 and contains atmG, atmC, and atmM. asm.orgresearchgate.net The second locus, ATM2, is on chromosome 7 and contains atmD, atmQ, atmB, atmA, and atmP. asm.orgresearchgate.net Transcriptional studies have shown that the expression of genes in both clusters is coordinated and linked to the production of the final metabolites. asm.orgresearchgate.net

Metabolic Engineering Approaches for Biosynthesis Research

Metabolic engineering has been a powerful tool for elucidating the biosynthetic pathway of this compound and for exploring the potential for producing novel indole-diterpenes. asm.orgnih.gov

A key strategy has been the use of heterologous expression systems, particularly the fungus Penicillium paxilli. asm.orgnih.gov By introducing genes from the A. flavus atm cluster into P. paxilli mutants that are blocked at specific steps in the paxilline pathway, researchers have been able to functionally characterize the roles of individual atm genes. asm.orgresearchgate.net For example, the transfer of atmP and atmQ into P. paxilli mutants that accumulate paspaline and 13-desoxypaxilline, respectively, was instrumental in confirming their enzymatic functions. asm.orgnih.gov

These metabolic engineering approaches have not only confirmed the proposed biosynthetic pathway but have also opened up possibilities for combinatorial biosynthesis. clockss.org By expressing different combinations of indole-diterpene biosynthetic genes from various fungi, it may be possible to create novel compounds with unique structures and biological activities. jove.com The use of robust expression hosts like Aspergillus oryzae further facilitates the reconstitution of entire biosynthetic pathways, enabling the production of complex molecules like aflatrem in a controlled environment. clockss.orgresearchgate.net

Molecular and Cellular Mechanisms of Biological Activity

Interactions with Neuronal Systems and Ion Channels

Beta-aflatrem's neuroactivity is a focal point of research, with studies highlighting its ability to interfere with fundamental neuronal processes. This interference is largely attributed to its interaction with key components of neurotransmission, including neurotransmitter release mechanisms and specific ion channels that govern neuronal excitability.

Modulation of Neurotransmitter Release Mechanisms (e.g., GABA, Glutamate)

This compound has been shown to influence the release of key neurotransmitters in the central nervous system, such as gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and glutamate (B1630785), an excitatory neurotransmitter. Research indicates that aflatrem (B161629), a closely related compound, can decrease the capacity of both GABA and glutamate uptake systems, which is interpreted as a loss of nerve terminals. researchgate.net This suggests a potential for long-term disruption of neuronal communication. Furthermore, studies on related tremorgenic mycotoxins demonstrate interference with amino acid neurotransmitter release mechanisms. mdpi.com While direct studies on this compound's specific modulation of GABA and glutamate release are part of a broader investigation into aflatrem-like compounds, the existing evidence points towards a significant impact on these critical neurotransmitter systems. researchgate.netasm.org The balance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling is crucial for normal brain function, and its disruption by compounds like this compound can lead to the neurological effects observed with tremorgenic mycotoxins. biorxiv.orgnih.govnih.gov

Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels

A primary molecular target of this compound and related indole-diterpenoids is the large-conductance calcium-activated potassium (BK) channel. nih.gov These channels are critical in regulating neuronal excitability and smooth muscle function. researchgate.net this compound, along with its isomer aflatrem, is recognized as a potent inhibitor of BK channels. asm.orgresearchgate.net This inhibition is a shared characteristic among many tremorgenic mycotoxins. mdpi.com The mechanism of action involves the toxin binding to the channel, thereby blocking the flow of potassium ions. This disruption of potassium ion flux leads to neuronal hyperexcitability, which is believed to be a primary cause of the tremors associated with these mycotoxins. researchgate.net Studies have shown that even at nanomolar concentrations, indole (B1671886) diterpenes like aflatrem can effectively inhibit BK channels. researchgate.net

Comparative Analysis of this compound Activity with Related Indole-Diterpenoids on Ion Channels

When comparing the activity of this compound with other indole-diterpenoids, a common theme of BK channel inhibition emerges, though with varying potencies and specificities. For instance, aflatrem, penitrem A, and paspalinine (B161483) are all known to inhibit BK channels. researchgate.netrupress.org However, compounds like paxilline (B40905) and verruculogen, while also inhibiting BK channels, can have different effects on the binding of other channel blockers like charybdotoxin (B568394). researchgate.net Some indole alkaloids enhance charybdotoxin binding, while others inhibit it, suggesting different allosteric modulation of the channel. rupress.org

Mutation studies on the BK channel have identified specific amino acid residues, such as glycine (B1666218) 311, that are critical for the blocking action of several fungal alkaloids, including aflatrem and penitrem A. rupress.org This highlights a common binding site or mechanism of action among these related compounds. The structural variations among these indole-diterpenoids, such as the position of the isopentenyl group in this compound versus aflatrem, can influence their biological activity, including their potency as BK channel inhibitors and their anti-insectan effects. nih.govmdpi.com

| Compound | Effect on BK Channels | Reference |

| This compound | Inhibition | asm.orgnih.gov |

| Aflatrem | Potent Inhibition | asm.orgresearchgate.netrupress.org |

| Penitrem A | Potent Inhibition | rupress.org |

| Paspalinine | Weaker Inhibition compared to Aflatrem | mdpi.com |

| Paxilline | Potent and Selective Inhibition | mdpi.com |

| Verruculogen | Inhibition | researchgate.net |

Anti-insectan Activity: Research Models and Mechanistic Insights

Beyond its neurotoxic effects in vertebrates, this compound demonstrates significant anti-insectan properties. This has led to research into its potential as a biopesticide, with studies focusing on its effects in various insect models and the underlying mechanisms of its toxicity.

Investigations in Model Insect Species (e.g., Corn Earworm, H. zea)

The corn earworm, Helicoverpa zea, has been a key model organism for studying the anti-insectan activity of this compound. mdpi.comchemfaces.com Feeding trials have shown that this compound causes a significant reduction in the growth rate and weight gain of H. zea larvae. mdpi.comchemfaces.comacs.org Specifically, at a concentration of 100 parts per million (ppm), this compound led to a 57% reduction in weight gain compared to control groups. mdpi.com This potent activity highlights its potential for pest management. nih.gov The sclerotia of Aspergillus flavus, the fungus that produces this compound, have been identified as a source of these anti-insectan metabolites. chemfaces.comacs.org

Proposed Cellular and Physiological Effects in Insect Systems

The anti-insectan effects of this compound are thought to stem from its neurotoxic properties, similar to its effects in vertebrates. The inhibition of BK channels is a likely mechanism, as these channels are also present and play crucial roles in the nervous and muscular systems of insects. Disruption of these channels would lead to neuromuscular dysfunction, explaining the observed growth inhibition and other toxic effects. While the precise molecular targets and pathways in insects are still under investigation, the behavioral changes observed in insects exposed to aflatrem-like compounds, such as altered motor coordination, support a neurotoxic mode of action. biorxiv.orgbiorxiv.org

Absence of Specific Biological Activities in Certain Research Models

Lack of Antibacterial Activity againstStaphylococcus aureus

In a study investigating compounds isolated from the marine-derived fungus Aspergillus flavus, this compound was one of several known molecules identified. chemfaces.comnih.gov Within this research, a newly discovered indole-diterpenoid, designated as Compound 1, demonstrated antibacterial activity against the gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 20.5 μM. chemfaces.comnih.gov However, no such activity was reported for this compound in the same study. chemfaces.comnih.gov Another review of antibacterial compounds from marine fungi explicitly mentioned that a different compound (Compound 8 from the study) exhibited stronger activity against Staphylococcus aureus than this compound, implying that any activity from this compound was comparatively insignificant. nih.gov

This lack of reported efficacy suggests that the specific structural features of this compound are not conducive to inhibiting the growth of S. aureus under the tested conditions, in contrast to other structurally related compounds isolated from the same fungal source. chemfaces.comnih.gov

Comparative Antibacterial Activity against S. aureus

| Compound | Source | Antibacterial Activity vs. S. aureus (MIC) | Reference |

|---|---|---|---|

| This compound | Aspergillus flavus | Not Reported / Insignificant | chemfaces.comnih.govnih.gov |

| Compound 1 (Indole-diterpenoid) | Aspergillus flavus | 20.5 μM | chemfaces.comnih.gov |

Absence of Cell Cycle Arrest or PKC-beta Inhibition in Specific Cell Lines

The same comprehensive study on metabolites from Aspergillus flavus also explored the cytotoxic and enzyme-inhibiting potential of the isolated compounds using the human lung carcinoma cell line, A549. chemfaces.comnih.gov The research found that two new indole-diterpenoids (Compound 1 and Compound 2) were capable of arresting the cell cycle in the S phase at a concentration of 10 μM. chemfaces.comnih.gov Furthermore, Compound 1 was identified as an inhibitor of Protein Kinase C-beta (PKC-beta), with an IC50 value of 15.6 μM. chemfaces.comnih.gov

Conversely, this compound, which was also isolated and tested, was not reported to have any significant effect on either the A549 cell cycle or the activity of PKC-beta. chemfaces.comnih.gov This suggests that the molecular targets responsible for inducing cell cycle arrest and PKC-beta inhibition in the A549 cell line are not engaged by this compound, distinguishing its biological activity profile from that of other co-isolated metabolites. chemfaces.comnih.gov

Comparative Biological Activity in A549 Cell Line

| Compound | Cell Cycle Arrest (S Phase, 10 μM) | PKC-beta Inhibition (IC50) | Reference |

|---|---|---|---|

| This compound | Not Reported | Not Reported | chemfaces.comnih.gov |

| Compound 1 (Indole-diterpenoid) | Yes | 15.6 μM | chemfaces.comnih.gov |

| Compound 2 (Indole-diterpenoid) | Yes | Not Reported | chemfaces.comnih.gov |

Advanced Analytical Methodologies for Beta Aflatrem Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of beta-aflatrem, enabling its separation from complex mixtures and subsequent detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of mycotoxins like this compound from fungal cultures. researchgate.net This method utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org For aflatoxins, HPLC systems are often paired with a fluorescence detector, as these compounds exhibit natural fluorescence, enhancing detection sensitivity. nih.govmdpi.com Post-column photochemical derivatization can also be employed to further improve fluorescence detection. researchgate.net

The power of HPLC lies in its ability to provide both qualitative and quantitative data. mdpi.com By comparing the retention time—the time it takes for a compound to pass through the column—with that of a known standard, this compound can be identified. wikipedia.org Furthermore, the area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification. wikipedia.org The development of a robust HPLC method involves optimizing the mobile phase composition (e.g., methanol/water mixtures), flow rate, and column type to achieve the best possible separation. researchgate.net The validity and reliability of the method are established through parameters like the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com

Table 1: HPLC Parameters for Mycotoxin Analysis

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Mobile Phase | The solvent mixture that moves the sample through the column. A common example is a methanol/water or water/acetonitrile/methanol mixture. researchgate.net | The polarity and composition directly influence the separation efficiency and retention time of this compound. |

| Stationary Phase (Column) | The solid adsorbent material packed inside the column that interacts with the sample components. | The choice of column chemistry (e.g., C18) is critical for resolving this compound from other related mycotoxins. |

| Detector | The component that measures the analyte as it elutes from the column. Fluorescence detectors are highly sensitive for aflatoxins. mdpi.com | Enhances the ability to detect and quantify low concentrations of this compound. |

| Post-column Derivatization | A chemical reaction induced after the column separation to make the analyte more easily detectable. researchgate.net | Can increase the fluorescence signal of this compound, thereby lowering detection limits. |

| Retention Time | The time taken for a specific compound to travel from the injector to the detector. | Used for the qualitative identification of this compound by comparison with a reference standard. wikipedia.org |

| Peak Area | The area under the chromatographic peak, which is proportional to the amount of the compound. wikipedia.org | Used for the quantitative measurement of this compound concentration. |

For unambiguous identification and detailed characterization, HPLC is often coupled with mass spectrometry (MS). nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eag.com This hyphenated technique is a powerful tool for analyzing complex biological matrices. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement over conventional HPLC that uses columns with smaller particle sizes (typically under 2 µm). researchgate.net This results in significantly higher resolution, greater sensitivity, and faster analysis times. researchgate.netnih.gov When UHPLC is coupled with tandem mass spectrometry (MS/MS), it becomes one of the most definitive methods for mycotoxin analysis. researchgate.net

In an LC-MS/MS system, after the components are separated by the UHPLC column, they enter the mass spectrometer's ion source, often an electrospray ionization (ESI) source, where they are converted into gas-phase ions. nih.gov The first mass analyzer (MS1) selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent ion of this compound. These selected ions are then fragmented, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process of selecting a parent ion and analyzing its fragments provides a high degree of specificity and is invaluable for structural confirmation, even in complex samples. eag.com The high sensitivity of UHPLC-MS/MS allows for the detection of trace levels of mycotoxins. eag.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Spectroscopic and Spectrometric Elucidation Methods

Once this compound is isolated, a suite of spectroscopic and spectrometric techniques is employed to determine its intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like this compound. mdpi.comlibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.comnih.gov The basic principle involves placing a sample in a strong magnetic field and observing the transitions between nuclear spin states. libretexts.org

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. mdpi.com ¹H NMR gives data on the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. mdpi.com

For complex structures like this compound, two-dimensional (2D) NMR experiments are essential. mdpi.com These techniques correlate signals from different nuclei, allowing for the piecing together of the molecular structure. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation. mdpi.com

Through the comprehensive analysis of these NMR data, the planar structure and relative configuration of this compound can be meticulously determined. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. wisdomlib.org This method uses electrospray ionization to gently transfer ions from solution into the gas phase, which are then analyzed by a high-resolution mass analyzer. nih.gov

Unlike standard mass spectrometry, which provides a nominal mass, HRESIMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. researchgate.netethz.ch This high degree of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. mdpi.com For this compound, obtaining an accurate mass measurement via HRESIMS provides the molecular formula, a fundamental piece of information that complements the structural fragments identified by NMR and LC-MS/MS. wisdomlib.org

Table 2: Key Spectroscopic and Spectrometric Techniques for this compound

| Technique | Information Provided | Role in Structural Elucidation |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic carbon-proton framework, chemical shifts, coupling constants. mdpi.com | Initial identification of functional groups and basic connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity through bonds. mdpi.com | Assembling the planar structure of the molecule. |

| 2D NMR (NOESY/ROESY) | Through-space proximity of atoms. researchgate.net | Determining the relative stereochemistry and 3D conformation. |

| HRESIMS | Highly accurate mass-to-charge ratio. wisdomlib.org | Determination of the exact elemental formula. |

Determining the absolute configuration of a chiral molecule like this compound is a final, challenging step in its structural elucidation. nih.gov While NMR can establish the relative arrangement of atoms, it often cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). This is where chiroptical methods, combined with quantum chemical calculations, become invaluable. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the molecule's absolute stereochemistry. nih.gov

The modern approach involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for its possible stereoisomers. researchgate.net These theoretical spectra are generated using quantum chemical methods, most notably time-dependent density functional theory (TDDFT). nih.govcore.ac.uk The process involves:

Proposing the possible absolute configurations for the molecule based on NMR and biosynthetic considerations.

Performing a conformational analysis for each possible isomer to find all significant low-energy conformers. researchgate.net

Calculating the ECD spectrum for each conformer using TDDFT.

Generating a Boltzmann-averaged theoretical ECD spectrum for each isomer based on the energy of its conformers. researchgate.net

The absolute configuration is assigned by identifying which theoretical spectrum shows the best match with the experimental ECD spectrum. researchgate.net

This powerful combination of experimental ECD and theoretical calculations provides a reliable method for determining the true, unambiguous three-dimensional structure of complex natural products like this compound. nih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

Molecular Genetic and Proteomic Approaches

The exploration of the this compound biosynthetic pathway has heavily relied on molecular genetics, providing insights into the genes responsible for its synthesis and their regulation.

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to measure the abundance of specific mRNA molecules, thereby providing a snapshot of gene expression. wikipedia.orgspringernature.com In the context of this compound research, RT-PCR has been pivotal in correlating the expression of putative biosynthetic genes with the production of the compound.

Research on Aspergillus flavus, the primary producer of aflatrem (B161629) and its isomer this compound, has utilized RT-PCR to demonstrate a direct link between the transcription of specific genes and the onset of aflatrem production. nih.govresearchgate.net Studies have shown that the transcript levels of the atm (aflatrem) gene cluster increase concurrently with the detection of aflatrem in fungal cultures. nih.govnih.gov This coordinate expression of genes within the cluster, including atmG, atmC, and atmM, provides strong evidence for their involvement in the biosynthetic pathway. nih.gov

The process involves isolating total RNA from fungal mycelia at different time points, followed by reverse transcription to create complementary DNA (cDNA). This cDNA then serves as a template for PCR amplification using primers specific to the target genes. researchgate.netunite.it By analyzing the amount of PCR product, researchers can quantify the expression levels of the atm genes throughout the fungal growth cycle. springernature.com

Key Findings from RT-PCR Studies:

| Gene Cluster | Organism | Observation |

| atm | Aspergillus flavus | Transcript levels of atmG, atmC, and atmM increase with the onset of aflatrem production. nih.govnih.gov |

| atm (ATM1 and ATM2 loci) | Aspergillus flavus and Aspergillus oryzae | Expression of genes in both clusters coincides with aflatrem biosynthesis. researchgate.netasm.org |

Gene Deletion and Complementation Studies for Biosynthesis Pathway Elucidation

To definitively establish the function of specific genes within the this compound biosynthetic pathway, researchers employ gene deletion and complementation techniques. This powerful approach involves creating a mutant strain of the fungus where a target gene is inactivated or "knocked out." The resulting mutant is then analyzed for its ability to produce this compound and its intermediates.

In the study of aflatrem biosynthesis, gene deletion has been instrumental. For instance, deletion of the global regulatory gene nsdC in A. flavus resulted in a significant reduction in aflatrem production, indicating its role in regulating the pathway. nih.gov Similarly, disruption of the transcription factor hbx1 led to a loss of aflatrem production. mdpi.com

Complementation studies serve to confirm the function of the deleted gene. This is achieved by reintroducing a functional copy of the gene back into the deletion mutant. If the production of this compound is restored, it provides conclusive evidence of the gene's role in the pathway. A notable example is the complementation of a paxM deletion mutant of Penicillium paxilli with the atmM gene from A. flavus. nih.gov This experiment demonstrated that atmM is a functional homolog of paxM, a gene required for the biosynthesis of the related indole-diterpene, paxilline (B40905). nih.gov

Furthermore, transferring the atmP and atmQ genes from A. flavus into P. paxilli deletion mutants has helped to elucidate the specific functions of the enzymes they encode. nih.govasm.org These studies revealed that AtmP is a functional homolog of PaxP and that AtmQ acts on a paxilline intermediate to produce compounds specific to the aflatrem pathway. nih.govasm.org

Examples of Gene Deletion and Complementation in Aflatrem Research:

| Gene | Organism | Experiment | Outcome |

| nsdC | Aspergillus flavus | Gene deletion | Reduced aflatrem production. nih.gov |

| hbx1 | Aspergillus flavus | Gene disruption | Loss of aflatrem production. mdpi.com |

| atmM | Aspergillus flavus | Complementation of P. paxilli ΔpaxM | Restored indole-diterpene biosynthesis, confirming atmM as a functional homolog. nih.gov |

| atmP and atmQ | Aspergillus flavus | Transfer into P. paxilli deletion mutants | Elucidated the specific enzymatic functions of AtmP and AtmQ in the aflatrem pathway. nih.govasm.org |

Dereplication Strategies for Natural Product Discovery

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds in a complex mixture, thereby avoiding their time-consuming reisolation. frontiersin.org This allows researchers to focus their efforts on the discovery of novel molecules. Modern dereplication strategies heavily rely on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.gov

In the context of this compound research, dereplication is essential for quickly screening fungal extracts. This compound and its isomer, aflatrem, have the same molecular formula and thus the same exact mass. frontiersin.org However, they can often be distinguished by their different retention times in reverse-phase chromatography, with aflatrem typically eluting earlier. frontiersin.org

The process involves generating a comprehensive chemical profile of a fungal extract using techniques like UHPLC-qTOF HRMS. frontiersin.org The accurate mass data and fragmentation patterns obtained are then compared against a customized database of known fungal metabolites, including this compound. frontiersin.orgfrontiersin.org This allows for the putative identification of this compound and other known compounds at an early stage. nih.gov The use of molecular networking, a computational strategy to visualize and organize MS/MS data, further enhances the ability to identify related compounds and discover new structural analogs within a sample. frontiersin.org

Key Aspects of Dereplication for this compound:

| Technique | Application | Advantage |

| LC-HRMS | Rapidly screen fungal extracts for the presence of this compound. frontiersin.orgnih.gov | High accuracy and sensitivity for identifying known compounds in complex mixtures. |

| MS/MS Fragmentation Analysis | Confirm the identity of this compound by comparing its fragmentation pattern to known standards or database entries. frontiersin.org | Provides structural information for confident identification. |

| Retention Time Comparison | Distinguish between this compound and its isomer, aflatrem. frontiersin.org | Allows for the separation and specific identification of isomers. |

| Molecular Networking | Visualize the chemical diversity of an extract and identify clusters of related compounds, including aflatrem analogs. frontiersin.org | Facilitates the discovery of new, structurally related natural products. |

Structural Analogs and Biosynthetic Relationships of Beta Aflatrem

Comparative Analysis with Alpha-Aflatrem Isomer

Beta-aflatrem and alpha-aflatrem are structural isomers, both of which are indole-diterpenes produced by the fungus Aspergillus flavus. frontiersin.orgfrontiersin.org Their shared molecular weight of 502 Da underscores their isomeric relationship. frontiersin.org The key structural distinction between these two compounds lies in the placement of the dimethylallyl (or isopentenyl) group on the indole (B1671886) core of the molecule. In this compound, this group is attached at the C-21 position of the indole ring, whereas in alpha-aflatrem, it is located at the C-20 position. mdpi.comnih.gov This difference in substitution pattern is the sole structural variation between the two isomers. frontiersin.org

Despite this seemingly minor structural variance, it can influence their chromatographic behavior. In reverse-phase chromatography, alpha-aflatrem has been observed to elute earlier than this compound. frontiersin.org Both aflatrem (B161629) and its beta-isomer are classified as tremorgenic mycotoxins, known to induce neurological effects in mammals. frontiersin.org

Table 1: Comparison of this compound and Alpha-Aflatrem

| Feature | This compound | Alpha-Aflatrem |

| Chemical Class | Indole-diterpene | Indole-diterpene |

| Producing Organism | Aspergillus flavus | Aspergillus flavus |

| Molecular Weight | 502 Da frontiersin.org | 502 Da frontiersin.org |

| Structural Difference | Isopentenyl group at C-21 of the indole ring mdpi.comnih.gov | Isopentenyl group at C-20 of the indole ring mdpi.comnih.gov |

| Chromatographic Elution (Reverse-Phase) | Later elution frontiersin.org | Earlier elution frontiersin.org |

| Biological Activity | Tremorgenic mycotoxin frontiersin.org | Tremorgenic mycotoxin frontiersin.org |

Relationship to the Paxilline (B40905) Family of Indole-Diterpenoids

This compound is structurally and biosynthetically related to the paxilline family of indole-diterpenoids. mdpi.com The core structure of this compound is essentially a paxilline-like framework with additional chemical modifications. frontiersin.orgasm.org Paxilline, first isolated from Penicillium paxilli, is a foundational member of this class of compounds and serves as a precursor or a structural template for more complex indole-diterpenes. semanticscholar.orgmdpi.com

The biosynthesis of aflatrem, including the beta-isomer, shares a significant portion of its pathway with that of paxilline. frontiersin.org The genes responsible for aflatrem production in Aspergillus flavus show a notable degree of amino acid sequence similarity (64-70%) to the paxilline biosynthesis genes found in Penicillium paxilli. globalindoorhealthnetwork.comnih.gov This genetic homology underscores the close biosynthetic relationship between these two classes of mycotoxins. Both pathways commence with the synthesis of paspaline (B1678556), the first stable indole-diterpene intermediate. frontiersin.orgasm.org From paspaline, a series of enzymatic reactions, including oxidations and prenylations, lead to the formation of paxilline and subsequently to the aflatrem isomers. researchgate.netresearchgate.net Specifically, the conversion of 13-desoxypaxilline to paspalinine (B161483) is a key step, with paspalinine then being a direct precursor to both alpha- and this compound through the action of a prenyltransferase. researchgate.net

Biosynthetic Connections to Other Indole-Diterpenoids

The biosynthesis of this compound is intricately linked to a wide array of other indole-diterpenoids, all stemming from the common precursor, paspaline. nih.govgenome.jp Paspaline itself is formed from the combination of geranylgeranyl diphosphate (B83284) (GGPP) and an indole moiety. mdpi.comnih.gov From this central intermediate, branching pathways lead to the diverse structures of the indole-diterpenoid family.

The formation of paspalinine from paspaline is a critical juncture. nih.gov Paspalinine serves as the immediate precursor for the aflatrems. The enzyme AtmD, a prenyltransferase, catalyzes the attachment of a dimethylallyl group to paspalinine at either the C-20 or C-21 position, yielding alpha-aflatrem and this compound, respectively. nih.gov

The biosynthetic pathways of other indole-diterpenoids diverge at different points. For instance, the paspalitrems are also derived from paspalinine, but through the action of a different prenyltransferase, IdtF, which results in a different stereochemical attachment of the prenyl group. nih.gov Shearinines also branch off from the paspalinine intermediate. researchgate.netnih.gov

Other major groups of indole-diterpenoids, such as the penitrems, lolitrems, and janthitrems, share the initial paspaline-derived core but undergo different series of oxidative and rearrangement reactions catalyzed by distinct sets of enzymes, particularly cytochrome P450 monooxygenases. nih.gov These enzymatic modifications to the core structure are responsible for the vast chemical diversity observed in this class of fungal metabolites. nih.gov The terpendoles and sulpinines also belong to this extended family of paspaline-derived compounds. mdpi.comnih.gov Aflavinine, another related indole-diterpenoid, is also structurally similar and has been identified alongside aflatrem in Aspergillus flavus. frontiersin.org

Table 2: Biosynthetic Relationships of this compound and Other Indole-Diterpenoids

| Compound Family | Key Precursor(s) | Key Enzymes/Reactions | Relationship to this compound Pathway |

| Aflatrems (alpha- and beta-) | Paspalinine researchgate.net | Prenyltransferase (AtmD) nih.govnih.gov | Direct products from the same precursor. |

| Paxilline | Paspaline, 13-desoxypaxilline researchgate.net | Cytochrome P450s (PaxM, PaxP, PaxQ) asm.org | This compound has a paxilline-like core; shares early biosynthetic steps. frontiersin.org |

| Paspaline/Paspalinine | Geranylgeranyl diphosphate, Indole nih.gov | Synthases (AtmG, AtmC), Monooxygenase (AtmM) frontiersin.org | Paspaline is the initial stable intermediate; paspalinine is the direct precursor to this compound. frontiersin.orgresearchgate.net |

| Paspalitrems | Paspalinine nih.gov | Prenyltransferase (IdtF) nih.gov | Branch from the same immediate precursor (paspalinine) but with different prenylation. |

| Shearinines | Paspalinine researchgate.netnih.gov | Diprenylation (JanD), Oxidative tailoring researchgate.net | Diverge from the paspalinine intermediate. |

| Penitrems | Paspaline-derived core nih.gov | Different set of Cytochrome P450s nih.gov | Share the early paspaline pathway, then diverge significantly in oxidative modifications. |

| Lolitrems | Paspaline-derived core nih.gov | Different set of Cytochrome P450s nih.gov | Share the early paspaline pathway, then diverge significantly in oxidative modifications. |

| Janthitrems | Paspaline-derived core nih.gov | Different set of Cytochrome P450s nih.gov | Share the early paspaline pathway, then diverge significantly in oxidative modifications. |

| Sulpinines | Paspaline-derived core nih.gov | Different set of Cytochrome P450s nih.gov | Share the early paspaline pathway, then diverge significantly in oxidative modifications. |

| Terpendoles | Paspaline-derived core nih.gov | Different set of Cytochrome P450s nih.gov | Share the early paspaline pathway, then diverge significantly in oxidative modifications. |

| Aflavinine | Paspaline-derived core frontiersin.org | Structurally similar frontiersin.org | Often co-produced with aflatrem and shares a common biosynthetic origin. |

Investigation of Bioactivity Differences Among this compound and its Analogs

The structural variations among this compound and its analogs lead to differences in their biological activities. This compound itself has demonstrated significant anti-insectan properties. mdpi.com In feeding studies, it caused a 57% reduction in the weight gain of the corn earworm, Helicoverpa zea, at a concentration of 100 ppm. mdpi.com This activity suggests that the presence of the reversed isopentenyl group at the C-21 position of the indole ring can enhance the anti-insect activity in compounds with a paspalinine skeleton. mdpi.com

In contrast, its direct precursors, paspaline and paspalinine, have been reported to lack toxic or tremorgenic activity. mdpi.com This highlights the importance of the specific structural features of this compound for its bioactivity.

When comparing the effects of indole diterpenes on ion channels, which is often linked to their tremorgenic effects, differences are also observed. For instance, while both paxilline and aflatrem interact with the alpha subunit of the maxi-K channel, they have opposing effects on the binding of charybdotoxin (B568394), a known channel blocker. pnas.org Paxilline enhances toxin binding, whereas aflatrem inhibits it through an allosteric mechanism. pnas.org

Furthermore, studies on various indole-diterpenes have revealed a range of bioactivities, including tremorgenicity, cytotoxicity, and anti-insectan effects. nih.govresearchgate.netmdpi.com For example, while aflatrem is a potent tremorgen, it produces a faster onset and less sustained tremors compared to lolitrem B. mdpi.com Some derivatives, like 5S-hydroxy-β-aflatrem and 14R-hydroxy-β-aflatrem, have shown selective cytotoxic activity against certain cancer cell lines. researchgate.net Aflatoxin B1, a highly toxic compound often co-produced with aflatrems by Aspergillus flavus, has a distinctly different and more potent carcinogenic activity. frontiersin.orgmdpi.com The diverse bioactivities within the indole diterpenoid family underscore how subtle changes in chemical structure can lead to significant differences in biological function.

Table 3: Comparative Bioactivities of this compound and Related Indole Diterpenoids

| Compound | Primary Reported Bioactivity | Notes |

| This compound | Anti-insectan, Tremorgenic frontiersin.orgmdpi.com | Causes significant weight reduction in Helicoverpa zea. mdpi.com |

| Alpha-Aflatrem | Tremorgenic frontiersin.orgmdpi.com | Potent tremorgen with a fast onset of tremors. mdpi.com |

| Paxilline | Tremorgenic, BK channel inhibitor mdpi.comnih.gov | Induces tremors of shorter duration than lolitrem B. mdpi.com |

| Paspaline | Generally non-toxic/non-tremorgenic mdpi.com | A key biosynthetic precursor. |

| Paspalinine | Generally non-toxic/non-tremorgenic mdpi.com | The immediate precursor to the aflatrems. |

| Lolitrem B | Potent Tremorgen mdpi.comnih.gov | Causes sustained tremors in animals. mdpi.com |

| Aflatoxin B1 | Carcinogenic frontiersin.orgmdpi.com | Often co-produced with aflatrems. |

| 5S-hydroxy-β-aflatrem | Cytotoxic researchgate.net | Shows selective inhibition against HeLa cells. researchgate.net |

| 14R-hydroxy-β-aflatrem | Cytotoxic researchgate.net | Shows selective inhibition against HeLa cells. researchgate.net |

| Aflavinine | Anti-insectan frontiersin.org | Structurally similar to aflatrem. |

Ecological and Evolutionary Significance of Indole Diterpenoid Biosynthesis

Evolution of Secondary Metabolite Gene Clusters in Fungi

The genes responsible for the biosynthesis of fungal secondary metabolites, including indole-diterpenoids, are typically found organized in contiguous biosynthetic gene clusters (BGCs). nih.govoup.comzenodo.org This clustering is a hallmark of fungal secondary metabolism, distinguishing it from the dispersed nature of genes in primary metabolic pathways. annualreviews.org The BGCs for indole-diterpenoids contain not only the core biosynthetic enzymes but often also transporters and transcription factors that regulate the expression of the entire pathway. plos.org

The evolution of these gene clusters is a dynamic process. While some secondary metabolite pathways are conserved across different fungal species, many are species-specific or present in only a few related species, suggesting a high rate of gene gain and loss. plos.orgmdpi.com This is in stark contrast to the high conservation of genes involved in primary metabolism. plos.org The evolution of these clusters can be influenced by various genetic mechanisms, including horizontal gene transfer, gene duplication, and rearrangement mediated by transposable elements. zenodo.orgfrontiersin.org For instance, in some fungi, BGCs for secondary metabolites are located on accessory chromosomes, which can be transferred between strains, facilitating the rapid evolution of new chemical capabilities. frontiersin.org

The biosynthesis of aflatrem (B161629) in Aspergillus flavus provides a compelling example of this genomic organization. The genes required for its synthesis are located in two separate loci, ATM1 on chromosome 5 and ATM2 on chromosome 7. frontiersin.org This separation of a single biosynthetic pathway into two distinct clusters highlights the complex evolutionary history of these pathways.

The structural diversity of indole-diterpenoids is generated through variations in the core biosynthetic pathway, including different patterns of prenylation, hydroxylation, and cyclization. mdpi.comnih.govresearchgate.net While the initial steps leading to the common precursor, paspaline (B1678556), are conserved, the subsequent enzymatic modifications lead to a wide array of final products. mdpi.comrsc.org This modular nature of the biosynthetic pathways, enabled by the clustered gene organization, allows for the evolution of new chemical diversity. mdpi.com

Co-regulation of Secondary Metabolism and Fungal Development

The production of secondary metabolites in fungi is intricately linked with their developmental processes, such as sporulation and the formation of survival structures like sclerotia. frontiersin.orgoup.comresearchgate.net This co-regulation ensures that the production of metabolically expensive chemical compounds is timed to developmental stages where they are most needed, for example, for defense or signaling. nih.gov

A key player in this regulatory network is the velvet complex, a group of proteins that includes VeA, VelB, and the methyltransferase LaeA. nih.govfrontiersin.orgoup.comresearchgate.net This complex acts as a global regulator, controlling the expression of numerous secondary metabolite gene clusters in response to environmental cues like light. oup.complos.org In Aspergillus flavus, the expression of the aflatrem gene clusters and the subsequent production of aflatrem are dependent on the presence of both veA and laeA. frontiersin.orgasm.org Deletion of veA abolishes the transcription of genes in the ATM1 cluster. asm.org

The link between secondary metabolism and development is further underscored by the observation that many regulatory factors influencing one process also affect the other. frontiersin.orgnih.gov For example, transcription factors like NsdC and NsdD in A. flavus are involved in regulating both sclerotial development and the biosynthesis of mycotoxins. frontiersin.orgnih.gov Furthermore, cellular processes such as oxidative stress have been shown to regulate both aflatoxin biosynthesis and sclerotial development, suggesting a coordinated response to environmental challenges. frontiersin.orgfrontiersin.org This intricate regulatory network allows fungi to rapidly adapt their chemical defenses in response to predators, competitors, and other environmental stressors. frontiersin.orgresearchgate.net

Broader Implications for Fungal Chemical Ecology and Interactions

Indole-diterpenoids, including beta-aflatrem, play a crucial role in the chemical ecology of fungi, mediating their interactions with a wide range of other organisms. mdpi.comresearchgate.netresearchgate.net These compounds can act as defense molecules, protecting the fungus from fungivores (organisms that feed on fungi). researchgate.net For example, this compound has demonstrated significant anti-insectan activity. frontiersin.org The sequestration of such defensive compounds in reproductive or survival structures, like sclerotia, is a common strategy employed by fungi to protect their investment in future generations. frontiersin.orgresearchgate.net

The ecological roles of secondary metabolites are diverse and context-dependent. nih.govresearchgate.net They can function in warfare against competing microbes, as signaling molecules, or as virulence factors in pathogenic interactions. nih.govannualreviews.org The production of aflatrem-like compounds by the "zombie-ant fungus" Ophiocordyceps is a fascinating example of behavioral manipulation. These compounds are thought to impair the motor control of infected ants, causing them to climb to elevated positions before death, which facilitates the dispersal of fungal spores. sciencejournalforkids.org

The immense diversity of fungal secondary metabolites, largely encoded within BGCs, represents a vast and largely untapped reservoir of bioactive molecules. nih.govresearchgate.net Understanding the ecological and evolutionary drivers behind the production of compounds like this compound provides insights into the complex chemical dialogues that shape microbial communities and their interactions with the macroscopic world. researchgate.netasm.org The study of fungal chemical ecology continues to reveal the sophisticated ways in which these organisms utilize their metabolic capabilities to survive and thrive in diverse environments. researchgate.net

Future Research Directions and Applications

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of beta-aflatrem is a complex process involving multiple genes and enzymes. While the core biosynthetic pathway has been partially outlined, several steps and the enzymes that catalyze them remain uncharacterized. The genes responsible for aflatrem (B161629) biosynthesis in A. flavus are located in two separate loci, ATM1 on chromosome 5 and ATM2 on chromosome 7. asm.orgresearchgate.net The ATM1 locus contains the genes atmG, atmC, and atmM, while the ATM2 locus houses atmD, atmQ, atmB, atmA, and atmP. asm.orgresearchgate.net

Future research will need to focus on the functional characterization of each enzyme encoded by these genes. For instance, while AtmP is a functional homolog of PaxP and AtmQ utilizes 13-desoxypaxilline as a substrate, the precise functions of other enzymes in the pathway require further investigation. asm.orgresearchgate.net Identifying the specific roles of the remaining uncharacterized enzymes, such as the products of atmB and atmA, is crucial for a complete understanding of this compound synthesis. asm.org Techniques like gene knockout experiments and in vitro enzymatic assays will be instrumental in delineating the exact sequence of reactions and the substrate specificity of each enzyme.

Comprehensive Understanding of Molecular Targets and Pathways

This compound is known to exhibit biological activity, including a significant reduction in the growth rate of the corn earworm, Helicoverpa zea. mdpi.com However, the precise molecular targets and the signaling pathways through which it exerts its effects are not fully understood. Future investigations should aim to identify the specific cellular components that interact with this compound. This could involve affinity chromatography to isolate binding partners or computational modeling to predict potential targets.

Furthermore, understanding how this compound modulates cellular pathways is a critical area of research. For example, studies on related mycotoxins have implicated pathways involving p53, PI3K/Akt/mTOR, and MAPKs. mdpi.com It is plausible that this compound could also influence these or other signaling cascades. Transcriptomic and proteomic analyses of cells treated with this compound could reveal changes in gene and protein expression, providing insights into the affected pathways. A deeper understanding of these molecular interactions is essential for assessing the toxicological risks and exploring any potential therapeutic applications.

Exploring Novel this compound Analogs and Derivatives